molecular formula C23H25ClN4O3 B3013015 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1010869-90-5

1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B3013015
CAS No.: 1010869-90-5
M. Wt: 440.93
InChI Key: WCEWFZNKROSTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O3 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the PIK3/AKT pathway . This pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PIK3/AKT pathway, or PIK3CA mutations .

Mode of Action

This compound acts as a pan-AKT kinase inhibitor . It interacts with its targets by inhibiting the kinase activity of the AKT proteins, thereby preventing the phosphorylation and activation of downstream targets in the PIK3/AKT pathway .

Biochemical Pathways

The compound affects the PIK3/AKT pathway , which is involved in cell survival, growth, proliferation, angiogenesis, and metabolism . By inhibiting this pathway, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

The result of the compound’s action is a reduction in the progression of hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer . In the CAPItello-291 trial, the combination of this compound and fulvestrant reduced the risk of disease progression or death by 50% versus fulvestrant alone .

Action Environment

Environmental factors such as the presence of other drugs, the patient’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the compound is used in combination with fulvestrant, an estrogen receptor antagonist, for the treatment of certain types of breast cancer . The patient’s health status, including liver and kidney function, can also affect the metabolism and excretion of the drug, potentially impacting its efficacy and side effects.

Properties

IUPAC Name

1-[2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEWFZNKROSTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.